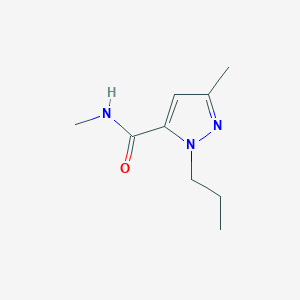

N,3-dimethyl-1-propyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N,5-dimethyl-2-propylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-4-5-12-8(9(13)10-3)6-7(2)11-12/h6H,4-5H2,1-3H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFVCRLVLSTLNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-1-propyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate hydrazines with 1,3-diketones or their equivalents. One common method includes the condensation of 3-methyl-2-butanone with hydrazine hydrate under acidic conditions, followed by cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, palladium-catalyzed coupling reactions are used to introduce various substituents on the pyrazole ring, making the process efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-1-propyl-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like chromium trioxide to form corresponding carbonyl compounds.

Reduction: Reduction reactions can be performed using hydrogenation catalysts to convert nitro groups to amino groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Chemical Synthesis and Reactions

Building Block for Heterocyclic Compounds

N,3-dimethyl-1-propyl-1H-pyrazole-5-carboxamide serves as a versatile building block in the synthesis of more complex heterocyclic compounds. It undergoes several chemical reactions, including oxidation and reduction, to form various derivatives that can be utilized in further applications.

Types of Reactions :

- Oxidation : Can be oxidized using reagents like chromium trioxide to yield carbonyl compounds.

- Reduction : Reduction reactions can convert nitro groups to amino groups using hydrogenation catalysts.

- Substitution : Electrophilic substitution can occur with halogenating agents such as N-bromosuccinimide.

Common Reagents :

| Reaction Type | Reagents Used |

|---|---|

| Oxidation | Chromium trioxide in acetic acid |

| Reduction | Hydrogen gas with palladium on carbon |

| Substitution | N-bromosuccinimide |

Biological Applications

N,3-dimethyl-1-propyl-1H-pyrazole-5-carboxamide has been investigated for its biological activities, particularly its potential as an enzyme inhibitor and therapeutic agent.

Enzyme Inhibition

The compound interacts with specific molecular targets by binding to enzyme active sites. This action can inhibit enzyme activities, thereby altering biochemical pathways crucial for various physiological processes.

Therapeutic Potential

Research has explored its anti-inflammatory and antimicrobial properties:

- Anti-inflammatory Activity : Various derivatives have shown significant anti-inflammatory effects in animal models.

- Antimicrobial Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of N,3-dimethyl-1-propyl-1H-pyrazole-5-carboxamide derivatives against lung cancer cell lines (NCI-H520) and gastric cancer cells (SNU-16). Results indicated significant inhibition of cell proliferation with IC50 values ranging from 19 nM to 73 nM, demonstrating the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties revealed that derivatives exhibited notable activity against pathogenic strains at concentrations lower than conventional antibiotics. This was particularly evident in assays where the compound inhibited growth effectively.

Industrial Applications

N,3-dimethyl-1-propyl-1H-pyrazole-5-carboxamide is also utilized in the development of agrochemicals and pharmaceuticals. Its role as a precursor in synthesizing active pharmaceutical ingredients (APIs) highlights its importance in drug discovery and development processes.

Summary of Findings

The diverse applications of N,3-dimethyl-1-propyl-1H-pyrazole-5-carboxamide underscore its significance in scientific research. Its ability to serve as a building block for complex compounds, along with its biological activities as an enzyme inhibitor and therapeutic agent, positions it as a valuable compound in both academia and industry.

Mechanism of Action

The mechanism of action of N,3-dimethyl-1-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering biochemical pathways . The compound’s structure allows it to interact with various receptors, influencing cellular processes and exhibiting biological activity .

Comparison with Similar Compounds

Table 1: Key Structural Features

†Discrepancies in CAS numbers noted . *Estimated based on substituent contributions.

Physicochemical Properties

- Lipophilicity: The propyl group in the target compound enhances lipophilicity (predicted logP ~1.5–2.0) compared to aryl-substituted analogs (e.g., 3a, logP ~3.5–4.0 due to phenyl/cyano groups) .

- Solubility : The carboxamide group in the target compound improves aqueous solubility compared to carboxylic acid derivatives (e.g., 1-Ethyl-4-methyl-pyrazole-5-carboxylic acid), which may form zwitterions .

Biological Activity

N,3-dimethyl-1-propyl-1H-pyrazole-5-carboxamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications, drawing from various research findings.

N,3-dimethyl-1-propyl-1H-pyrazole-5-carboxamide is characterized by its unique substitution pattern, which contributes to its biochemical interactions and therapeutic potential. It serves as a building block for synthesizing more complex heterocyclic compounds and is investigated for its enzyme inhibition capabilities, particularly in various biochemical pathways.

The biological activity of N,3-dimethyl-1-propyl-1H-pyrazole-5-carboxamide primarily involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, which blocks substrate access and alters biochemical pathways. This mechanism is crucial for its anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Research has shown that N,3-dimethyl-1-propyl-1H-pyrazole-5-carboxamide exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have demonstrated effective inhibition against Gram-positive bacteria and fungi, showcasing its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of N,3-Dimethyl-1-Propyl-1H-Pyrazole-5-Carboxamide

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 16.1 | |

| Staphylococcus aureus | 20.0 | |

| Candida albicans | 15.0 |

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In vitro studies indicate that it can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Effects

| Cytokine | % Inhibition at 10 µM | Standard Drug (Dexamethasone) |

|---|---|---|

| TNF-α | 61–85% | 76% |

| IL-6 | 76–93% | 86% |

Anticancer Activity

N,3-dimethyl-1-propyl-1H-pyrazole-5-carboxamide has shown promise in cancer research. It has been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values indicating significant growth inhibition.

Table 3: Cytotoxicity Against Cancer Cell Lines

Case Studies

Recent studies highlight the compound's potential in drug design:

- Antifungal Activity : A study reported that coordination complexes based on pyrazole amide ligands exhibited competitive antifungal activity against Fusarium species compared to standard antifungal agents .

- Cytotoxicity in Cancer Research : Another investigation into pyrazole derivatives indicated that certain compounds could induce apoptosis in cancer cells while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,3-dimethyl-1-propyl-1H-pyrazole-5-carboxamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with β-diketones or via 1,3-dipolar cycloaddition, followed by alkylation and carboxamide functionalization. Key steps include:

- Pyrazole ring formation : Acidic conditions (e.g., HCl) and reflux in solvents like ethanol or toluene .

- N-alkylation : Use of propyl halides under basic conditions (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C .

- Carboxamide introduction : Coupling with activated carbonyl intermediates (e.g., using EDCI/HOBt) .

- Critical factors : Solvent polarity, temperature control, and catalyst selection (e.g., Pd for cross-coupling) to minimize side reactions and improve selectivity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing N,3-dimethyl-1-propyl-1H-pyrazole-5-carboxamide?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the pyrazole ring (e.g., methyl groups at N1 and C3) and propyl chain integration .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₀H₁₆N₃O) and fragmentation patterns .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

- IR spectroscopy : Identification of carboxamide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) evaluated for this compound?

- Methodological Answer :

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Dose-response curves : Statistical analysis (e.g., GraphPad Prism) to compare efficacy against structurally related analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the N-alkylation step of pyrazole intermediates?

- Methodological Answer :

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and byproduct formation .

- Catalyst optimization : Evaluate Pd/C or CuI for cross-coupling efficiency .

- In situ monitoring : Use TLC or inline IR to track reaction progress and identify bottlenecks .

Q. What strategies address contradictions in reported biological activity data for pyrazole carboxamides?

- Methodological Answer :

- Meta-analysis : Compare datasets from multiple studies (e.g., Nithyabalaji et al. 2019 vs. Dadiboyena et al. 2009) to identify variables like assay protocols or cell line specificity .

- Structural validation : Confirm compound identity via X-ray crystallography to rule out isomerism or impurities .

- Dose standardization : Re-test activity using harmonized concentrations and controls .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

- Methodological Answer :

- Substituent variation : Modify the propyl chain (e.g., cyclopropyl or fluorinated analogs) to enhance lipophilicity and membrane permeability .

- Bioisosteric replacement : Replace the carboxamide with sulfonamide or urea groups to improve metabolic stability .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or bacterial enzymes .

Q. What experimental approaches elucidate the mechanism of action for this compound in cancer cells?

- Methodological Answer :

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

- Flow cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

- Target validation : siRNA knockdown of suspected targets (e.g., EGFR, mTOR) to confirm pathway involvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.